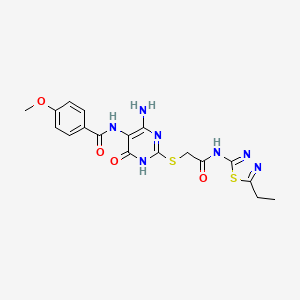

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Description

Introduction and Research Significance

Historical Development of Heterocyclic Hybrid Compounds

The evolution of heterocyclic chemistry began in the early 19th century with the isolation of simple nitrogen- and oxygen-containing rings, such as pyrrole and furan. By the mid-20th century, the discovery of nucleic acids underscored the critical role of purines and pyrimidines in genetic processes, catalyzing interest in nitrogen-rich heterocycles. The 21st century has witnessed a paradigm shift toward hybrid heterocyclic systems, where the conjugation of distinct rings (e.g., thiadiazole-pyrimidine) enables synergistic pharmacological effects. For instance, the fusion of 1,3,4-thiadiazole with pyrimidine enhances electron delocalization and hydrogen-bonding capacity, traits critical for enzyme inhibition.

Significance of Thiadiazole-Pyrimidine Conjugates in Drug Discovery

Thiadiazole-pyrimidine hybrids occupy a unique niche in medicinal chemistry due to their dual capacity to mimic endogenous purines while introducing sulfur-based reactivity. The 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, contributes to improved metabolic stability and membrane permeability compared to oxygenated analogs. Recent studies demonstrate that such conjugates exhibit broad-spectrum biological activities, including antifungal, antibacterial, and anticancer properties. For example, pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton have shown EC50 values as low as 25.9 μg/ml against Phomopsis sp., outperforming conventional fungicides like pyrimethanil.

Conceptual Framework and Research Rationale

The design of N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide hinges on three principles:

- Bioisosteric Replacement : Substituting pyrimidine’s oxygen with sulfur in the thiadiazole ring enhances lipophilicity and modulates electronic effects.

- Structural Rigidity : The ethyl group at position 5 of the thiadiazole ring reduces conformational flexibility, favoring target binding.

- Pharmacophore Diversification : The 4-methoxybenzamide substituent introduces hydrogen-bond acceptors and aromatic stacking potential, broadening interaction profiles.

Current Research Landscape

Contemporary studies emphasize the synthesis and functionalization of thiadiazole-pyrimidine hybrids via visible-light-assisted couplings and transition metal catalysis. Advances in computational methods, such as molecular docking and density functional theory (DFT), have elucidated key interactions between these hybrids and biological targets like pteridine reductase-1 and human carbonic anhydrase. Notably, derivatives featuring electron-withdrawing groups (e.g., nitro) on the phenyl ring exhibit enhanced antibacterial activity, with MIC values ≤8 μg/ml against Staphylococcus aureus.

Table 1: Key Structural Features and Their Functional Roles

Properties

IUPAC Name |

N-[4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O4S2/c1-3-12-24-25-18(31-12)20-11(26)8-30-17-22-14(19)13(16(28)23-17)21-15(27)9-4-6-10(29-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,21,27)(H,20,25,26)(H3,19,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATONLOMSSRNAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a compound that incorporates several pharmacologically active moieties. This compound is notable for its potential therapeutic applications owing to its diverse biological activities, which include antimicrobial, antitumor, and antiviral properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 491.6 g/mol .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains. In particular, certain derivatives demonstrated notable inhibition rates against Xanthomonas oryzae and Fusarium graminearum in vitro .

A study specifically highlighted that a related compound exhibited antibacterial effects at concentrations as low as 100 μg/mL . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

The antitumor potential of thiadiazole derivatives has been extensively studied. A series of synthesized compounds showed promising results against breast cancer cell lines such as MDA-MB-231. Notably, some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin, indicating strong cytotoxic effects .

The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring and the presence of electron-donating groups significantly enhance antitumor activity . For example, compounds with methoxy or nitro substitutions on the phenyl ring displayed increased potency.

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication mechanisms similar to established antiviral agents like acyclovir . The antiviral activity is attributed to interference with viral DNA synthesis pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of thiadiazole derivatives:

- Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry reported on the synthesis and evaluation of various thiadiazole derivatives against plant pathogens. The results indicated that certain compounds had superior antimicrobial activity compared to commercial bactericides .

- Antitumor Screening : In a comprehensive screening effort, several novel thiadiazole-based compounds were assessed for their antitumor activities against different cancer cell lines. Results indicated significant cytotoxic effects with IC50 values suggesting higher efficacy than standard treatments .

- Virucidal Properties : Research highlighted the ability of specific thiadiazole derivatives to inhibit viral replication in vitro, showing promise for future therapeutic applications in treating viral infections .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Antimicrobial | Thiadiazole Derivative A | Xanthomonas oryzae | 100 μg/mL (30% inhibition) |

| Antitumor | Thiadiazole Derivative B | MDA-MB-231 (breast cancer) | IC50 = 3.3 μM |

| Antiviral | Thiadiazole Derivative C | Various viral strains | Effective inhibition observed |

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological activities associated with thiadiazole derivatives, including:

1. Anticancer Activity

Research has demonstrated that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to N-(4-amino...) have shown promising cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 0.034 ± 0.008 mmol L–1 for a related thiadiazole derivative against A549 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .

2. Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial potential. The 1,3,4-thiadiazole ring has been linked to significant antibacterial and antifungal activities. For example, compounds derived from this moiety have shown effectiveness against various bacterial strains and fungi in vitro .

3. Anticonvulsant Effects

Recent studies have investigated the anticonvulsant properties of related compounds in animal models. Compounds with similar structural features were tested for their ability to prevent seizures induced by picrotoxin, demonstrating potential as therapeutic agents for epilepsy .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy of N-(4-amino...) and similar compounds:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- The target’s 1,3,4-thiadiazole distinguishes it from oxadiazole-based analogs (e.g., ), which may alter electronic properties and target selectivity.

- Compared to benzamide-thiazolidinediones (), the target’s thioether and ethyl-thiadiazole groups likely enhance lipophilicity and membrane permeability.

Comparison :

Bioactivity and Functional Insights

Table 3: Reported Bioactivities of Structural Analogs

Q & A

Synthesis Methodology and Optimization

Q: What are the critical steps and conditions for synthesizing this compound, and how can reaction yields be optimized? A:

- Key Steps :

- Pyrimidinone Core Formation : Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions to form the dihydropyrimidin-6-one scaffold .

- Thioether Linkage : Reaction of the pyrimidinone thiol group with a chloroacetylated 1,3,4-thiadiazole intermediate via nucleophilic substitution (e.g., in DMF at 60°C) .

- Amide Coupling : Final benzamide formation using 4-methoxybenzoyl chloride under Schotten-Baumann conditions (0–5°C, pH 8–9) .

- Optimization Strategies :

- Use coupling agents like EDCI/HOBt to enhance amidation efficiency.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize byproducts .

Structural Characterization Techniques

Q: Which analytical methods are essential for confirming the compound’s structure and purity? A:

- 1H/13C NMR : Identify proton environments (e.g., pyrimidinone NH at δ 10–12 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .

- HRMS (ESI+) : Confirm exact mass (expected [M+H]+ ~489.9 Da) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at 1650–1750 cm⁻¹) and NH/OH bands .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Addressing Low Biological Activity in Initial Assays

Q: How can researchers troubleshoot inconsistent antimicrobial activity results in early-stage studies? A:

- Controlled Variables :

- Follow-Up Assays :

Advanced SAR Studies

Q: What strategies are effective for structure-activity relationship (SAR) studies on this compound? A:

- Modifications :

- Evaluation Metrics :

Handling Stability and Degradation Issues

Q: How should researchers address compound instability during storage or biological testing? A:

- Stability Studies :

- Storage Recommendations :

Resolving Spectral Data Contradictions

Q: How can discrepancies in NMR or mass spectral data be resolved during characterization? A:

- Orthogonal Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Elemental Analysis : Verify C/H/N/S ratios (±0.3% tolerance) to confirm purity .

- Dynamic Exchange : Check for tautomerism in the pyrimidinone ring (e.g., keto-enol forms) via variable-temperature NMR .

Designing Enzyme Inhibition Assays

Q: What methodologies are suitable for evaluating this compound’s enzyme inhibitory potential? A:

- Kinetic Assays :

- Control Experiments :

Reaction Mechanism Elucidation

Q: How can the mechanism of key synthetic steps (e.g., thioether formation) be confirmed? A:

- Isotopic Labeling : Use deuterated solvents (D2O) to track proton transfer in NMR .

- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., sulfhydryl adducts) via flash chromatography .

Scaling-Up Synthesis for Preclinical Studies

Q: What considerations are critical for scaling up synthesis without compromising yield? A:

- Process Optimization :

- Quality Control :

Comparative Analysis with Structural Analogs

Q: How does this compound compare to analogs like N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide? A:

- Activity Trends :

- The trifluoromethyl group in the target compound enhances metabolic stability compared to chloro-substituted analogs .

- Methoxy vs. dimethoxy benzamide: Increased electron density may reduce binding to hydrophobic enzyme pockets .

- Synthetic Complexity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.